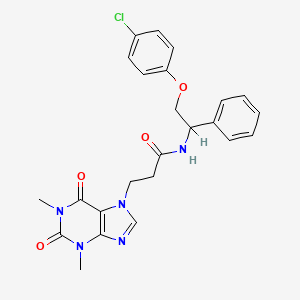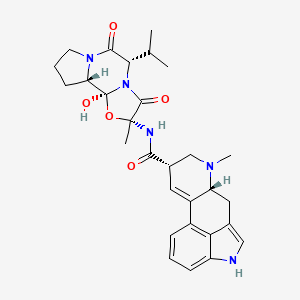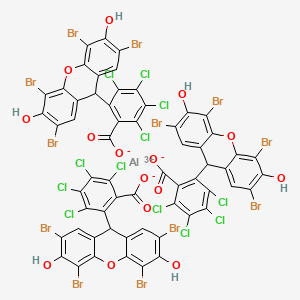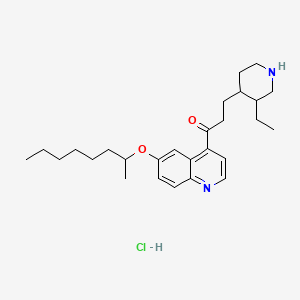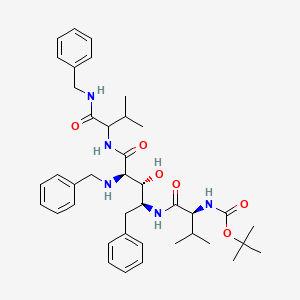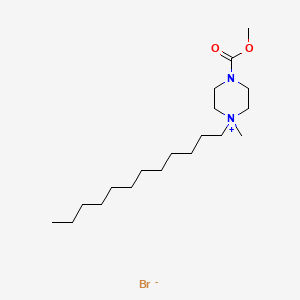
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester is a chemical compound with the molecular formula C19-H39-N2-O2.Br and a molecular weight of 407.51 . This compound is part of the piperazinium family and is characterized by its unique structure, which includes a carboxylic acid group, a long dodecyl chain, and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester typically involves the reaction of 1-dodecylpiperazine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The carboxylic acid and ester groups can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Carboxy-1-dodecyl-1-methylpiperazinium bromide ethyl ester
- 4-Carboxy-1-(1-carboxyethyl)-1-methylpiperazinium chloride, 1-dodecyl 4-ethyl ester
Uniqueness
4-Carboxy-1-dodecyl-1-methylpiperazinium bromide methyl ester is unique due to its specific combination of functional groups and long alkyl chain. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
109648-85-3 |
|---|---|
Molekularformel |
C19H39BrN2O2 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
methyl 4-dodecyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C19H39N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-21(2)17-14-20(15-18-21)19(22)23-3;/h4-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WJAMPTQBGNHERD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)OC)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


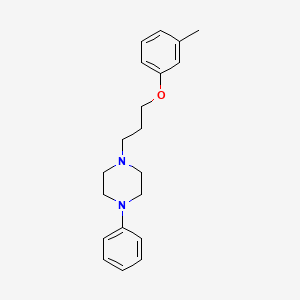

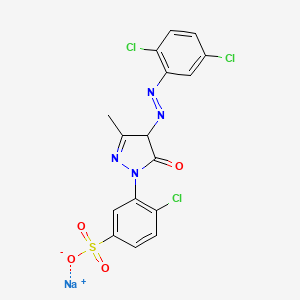
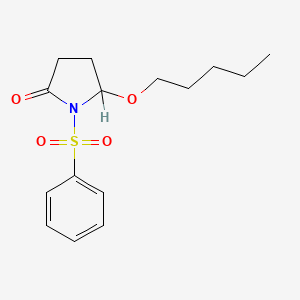
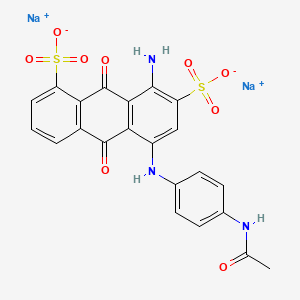
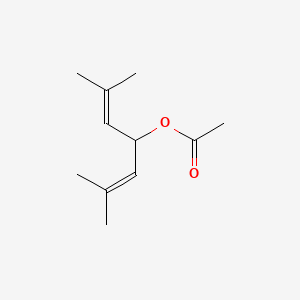
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
